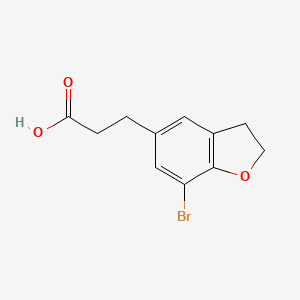

3-(7-Bromo-2,3-dihydrobenzofuran-5-yl)propanoic acid

Description

3-(7-Bromo-2,3-dihydrobenzofuran-5-yl)propanoic acid is a brominated derivative of the 2,3-dihydrobenzofuran scaffold, featuring a propanoic acid side chain. The bromine substituent at position 7 of the benzofuran ring introduces steric and electronic effects that influence its physicochemical properties and biological activity. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive dihydrobenzofuran derivatives, such as antifungal and antimicrobial agents .

Properties

IUPAC Name |

3-(7-bromo-2,3-dihydro-1-benzofuran-5-yl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrO3/c12-9-6-7(1-2-10(13)14)5-8-3-4-15-11(8)9/h5-6H,1-4H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEJFSDNAVHINDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C=C(C=C2Br)CCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(7-Bromo-2,3-dihydrobenzofuran-5-yl)propanoic acid can be achieved through several methods. One common route involves the reaction of Ethyl 3-(7-Bromo-2,3-dihydro-1-benzofuran-5-yl)propanoate with appropriate reagents . The reaction conditions typically include the use of solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

3-(7-Bromo-2,3-dihydrobenzofuran-5-yl)propanoic acid undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in various derivatives depending on the nucleophile used .

Scientific Research Applications

Medicinal Chemistry

3-(7-Bromo-2,3-dihydrobenzofuran-5-yl)propanoic acid is being investigated for its potential therapeutic applications:

- Antitumor Activity : Research indicates that benzofuran derivatives exhibit cytotoxic effects against various cancer cell lines. The bromination pattern in this compound may enhance its binding affinity to specific enzymes or receptors involved in tumor growth regulation.

- Antimicrobial Properties : Preliminary studies have shown that derivatives of benzofuran compounds can possess significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi. For instance, compounds similar to 3-(7-Bromo-2,3-dihydrobenzofuran-5-yl)propanoic acid have demonstrated effectiveness against Candida strains .

Biological Studies

The compound's interaction with biological targets is a focus of ongoing research:

- Mechanism of Action : While the precise mechanism remains under investigation, it is believed that the compound may inhibit certain kinases or other enzymes involved in cellular signaling pathways. This inhibition can lead to therapeutic effects in conditions such as cancer and infections .

Material Science

In addition to its biological applications, 3-(7-Bromo-2,3-dihydrobenzofuran-5-yl)propanoic acid can be utilized in developing new materials:

- Antimicrobial Coatings : The compound's inherent antimicrobial properties make it a candidate for creating coatings that can prevent microbial growth on surfaces, which is particularly valuable in medical and industrial applications.

Case Study 1: Antimicrobial Activity Evaluation

A study evaluated various benzofuran derivatives for their antimicrobial efficacy. Among them, compounds structurally related to 3-(7-Bromo-2,3-dihydrobenzofuran-5-yl)propanoic acid showed promising results against several bacterial strains with minimum inhibitory concentrations (MIC) ranging from 50 to 200 μg/mL .

Case Study 2: Antitumor Activity on Cancer Cell Lines

In vitro studies assessed the cytotoxic effects of the compound on different cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The results indicated that certain derivatives exhibited lower IC50 values compared to non-brominated analogs, suggesting enhanced potency due to bromination .

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 3-(5-Chloro-2,3-dihydrobenzofuran-7-yl)propanoic acid | Chlorine instead of bromine | Different reactivity due to chlorine's electronegativity |

| 3-(5-Iodo-2,3-dihydrobenzofuran-7-yl)propanoic acid | Iodine substitution | Increased lipophilicity compared to bromine |

| 3-(5-Fluoro-2,3-dihydrobenzofuran-7-yl)propanoic acid | Fluorine substitution | Enhanced metabolic stability due to fluorine's strength |

The unique bromination pattern of 3-(7-Bromo-2,3-dihydrobenzofuran-5-yl)propanoic acid distinguishes it from other halogenated derivatives and influences its biological activity and reactivity.

Mechanism of Action

The mechanism of action of 3-(7-Bromo-2,3-dihydrobenzofuran-5-yl)propanoic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

3-(2,3-Dihydrobenzofuran-5-yl)propanoic Acid (CAS 29262-58-6)

- Structure : Lacks the bromine substituent at position 6.

- Molecular Formula : C₁₁H₁₂O₃ vs. C₁₁H₁₁BrO₃ (brominated analog).

- Molecular Weight: 192.21 g/mol vs. ~272.11 g/mol (estimated for mono-bromo analog).

- Synthesis: Synthesized via catalytic hydrogenation of (E)-3-(2,3-dihydrobenzofuran-5-yl)acrylic acid with 10% Pd/C, yielding 80% .

Ethyl 3-(7-Bromo-2,3-dihydrobenzofuran-5-yl)propanoate (CAS 196597-67-8)

- Structure : Ethyl ester of the target compound.

- Molecular Formula : C₁₃H₁₅BrO₃.

- Molecular Weight : 299.16 g/mol.

- Key Differences : Increased lipophilicity due to the ester group, enhancing membrane permeability. Acts as a prodrug, hydrolyzing to the active carboxylic acid form in vivo. Marketed as a receptor agonist for sleep disorders .

3-(6,7-Dibromo-2,3-dihydrobenzofuran-5-yl)propanoic Acid (CAS 196597-76-9)

- Structure : Contains bromine at positions 6 and 7.

- Molecular Formula : C₁₁H₁₀Br₂O₃.

- Molecular Weight : 350.00 g/mol.

- May exhibit stronger antimicrobial activity but lower aqueous solubility compared to the mono-bromo analog .

Chlorinated 3-Phenylpropanoic Acid Derivatives

- Examples: 3-(3,5-Dichloro-4-hydroxyphenyl)propanoic acid ().

- Key Differences: Chlorine substituents on a phenyl ring vs. bromine on benzofuran. Chlorinated derivatives from Streptomyces coelicolor showed selective antimicrobial activity against E. coli and S. Bromine’s larger size may alter target binding or membrane penetration.

Tribromo-dihydrobenzofuran Antifungal Agents

- Example: 4,5,6-Tribromo-2,3-dihydro-2,2-dimethyl-7-benzofuranol derivatives ().

- Key Differences: Multiple bromines enhance antifungal synergy with amiodarone. The mono-bromo target compound may have milder activity but better solubility and toxicity profiles.

Data Tables

Table 1. Structural and Physicochemical Comparison

Biological Activity

3-(7-Bromo-2,3-dihydrobenzofuran-5-yl)propanoic acid (CAS No. 196597-68-9) is a compound derived from the benzofuran family, notable for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula for 3-(7-Bromo-2,3-dihydrobenzofuran-5-yl)propanoic acid is , with a molecular weight of 271.11 g/mol. Its structure features a brominated benzofuran moiety linked to a propanoic acid group, which may influence its pharmacological properties.

1. Pharmacological Studies

Research indicates that derivatives of benzofuran compounds exhibit various biological activities, including anti-inflammatory and anticancer properties. A study highlighted that similar compounds inhibit poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. The inhibition of PARP can lead to increased cell death in cancer cells, particularly those deficient in BRCA1/2 genes .

The proposed mechanism of action for 3-(7-Bromo-2,3-dihydrobenzofuran-5-yl)propanoic acid involves:

- Inhibition of PARP : Compounds with similar structures have shown to dock effectively within the catalytic site of PARP-1, leading to significant inhibition (IC50 values reported as low as 0.531 µM for related compounds) .

- Cellular Effects : In vitro studies suggest that these compounds can induce apoptosis in cancerous cells by disrupting DNA repair mechanisms .

3. Case Studies

Several case studies have been conducted to evaluate the anticancer efficacy of benzofuran derivatives:

- In Vivo Studies : Animal models treated with related benzofuran derivatives showed reduced tumor growth rates compared to control groups .

- Cytotoxicity Assays : Testing on various cancer cell lines demonstrated that modifications at specific positions on the benzofuran ring significantly affected cytotoxicity, suggesting structure-activity relationships (SAR) are crucial for optimizing efficacy .

Data Table: Biological Activity Summary

| Study Type | Compound Tested | IC50 Value (µM) | Biological Activity |

|---|---|---|---|

| Inhibition Study | DHBF-7-carboxamide (related) | 9.45 | PARP inhibition |

| Cytotoxicity Assay | Various benzofuran derivatives | <25 | Induced apoptosis in BRCA-deficient cells |

| In Vivo Study | Benzofuran derivatives | N/A | Reduced tumor growth |

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 3-(7-Bromo-2,3-dihydrobenzofuran-5-yl)propanoic acid?

- Methodological Answer : Key steps include bromination of dihydrobenzofuran precursors and coupling reactions. For example, Suzuki-Miyaura cross-coupling using brominated phenylboronic acids (e.g., 5-Bromo-2,3-dihydrobenzo[b]furan-7-boronic acid) can introduce substituents at specific positions . Cyclization of intermediates using catalysts like BF₃·Et₂O may aid in forming the dihydrobenzofuran core .

Q. How is the compound characterized to confirm its structural integrity?

- Methodological Answer : Use a combination of ¹H/¹³C NMR to verify proton and carbon environments, mass spectrometry (HRMS or LC-MS) for molecular weight confirmation, and HPLC for purity assessment. Cross-referencing spectral data with related brominated dihydrobenzofuran derivatives (e.g., CAS 29262-58-6) is recommended .

Q. What are the solubility properties and recommended storage conditions?

- Methodological Answer : The compound is likely soluble in polar aprotic solvents (e.g., DMSO, DMF) based on structural analogs. Store at 0–6°C under inert atmosphere to prevent degradation, as suggested for brominated boronic acid derivatives .

Advanced Research Questions

Q. How can regioselectivity challenges during bromination of dihydrobenzofuran precursors be addressed?

- Methodological Answer : Use directing groups (e.g., methoxy or boronic acid substituents) to guide bromine placement. For example, 5-Bromo-2-methoxyphenol derivatives demonstrate how methoxy groups influence substitution patterns . Optimizing reaction temperature and stoichiometry minimizes over-bromination .

Q. What mechanistic insights explain byproduct formation in cross-coupling reactions involving this compound?

- Methodological Answer : Common byproducts arise from homocoupling of boronic acids or protodeboronation . Using Pd catalysts with bulky ligands (e.g., SPhos) and degassed solvents reduces these issues. Monitor reaction progress via TLC or in situ NMR .

Q. How does the bromo substituent influence the compound’s reactivity in further functionalization?

- Methodological Answer : The electron-withdrawing bromo group activates the aromatic ring for nucleophilic substitution or metal-catalyzed couplings. For example, 3-Bromo-5-methoxyphenylboronic acid undergoes selective Suzuki reactions at the brominated position .

Q. What strategies resolve contradictions in spectral data during structure elucidation?

- Methodological Answer : Compare experimental NMR shifts with computational predictions (DFT calculations) or literature analogs. For ambiguous cases, X-ray crystallography (e.g., as used for cyclized derivatives in ) provides definitive confirmation .

Q. How can stereochemical outcomes be controlled during cyclization to form the dihydrobenzofuran core?

- Methodological Answer : Chiral catalysts or enantioselective conditions (e.g., asymmetric hydrogenation) can induce desired stereochemistry. For non-chiral systems, steric hindrance from substituents (e.g., methyl groups) directs ring closure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.